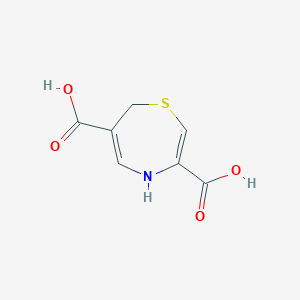
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid is a heterocyclic compound containing a seven-membered ring with nitrogen and sulfur atoms at positions 1 and 4, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Ugi four-component condensation, which involves the reaction of carboxylic acids, carbonyl compounds, amines, and isocyanides . This method allows for the formation of the thiazepine ring in a single step, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized thiazepine derivatives.
Scientific Research Applications
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit beta-lactamase enzymes by forming a stable complex with the enzyme, thereby preventing the hydrolysis of beta-lactam antibiotics . This interaction is crucial for its potential use as a beta-lactamase inhibitor in combination with antibiotics.
Comparison with Similar Compounds
Similar Compounds
- 7-(1-Methyltriazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid
- 6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl]-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid
Uniqueness
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable complexes with enzymes and its potential as a pharmacophore make it a valuable compound in scientific research and drug development.
Properties
CAS No. |
635322-82-6 |
|---|---|
Molecular Formula |
C7H7NO4S |
Molecular Weight |
201.20 g/mol |
IUPAC Name |
4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4S/c9-6(10)4-1-8-5(7(11)12)3-13-2-4/h1,3,8H,2H2,(H,9,10)(H,11,12) |
InChI Key |
PBNHUDNXEZYMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CNC(=CS1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



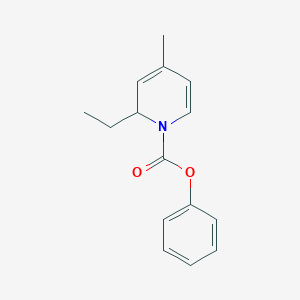
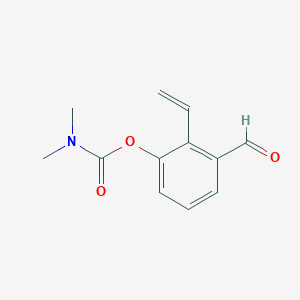
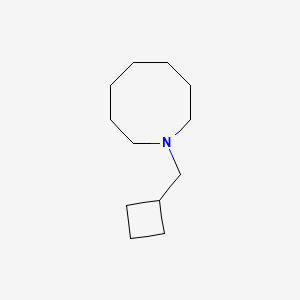
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
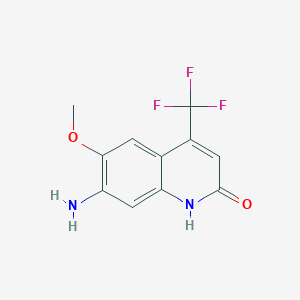
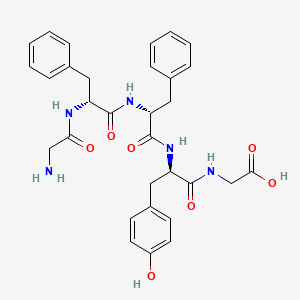

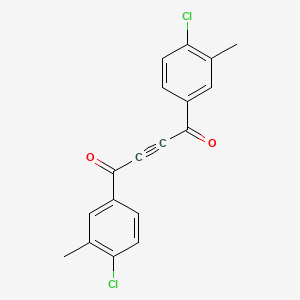
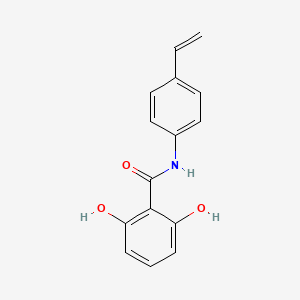
![5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12588846.png)

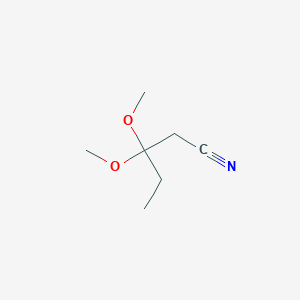
![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)
